(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 270062-87-8
VCID: VC21069369
InChI: InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
SMILES: C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

CAS No.: 270062-87-8

Cat. No.: VC21069369

Molecular Formula: C10H13ClN2O4

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride - 270062-87-8

Specification

CAS No. 270062-87-8
Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
IUPAC Name (3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Standard InChI Key WPIIXVVGUXXORP-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl
SMILES C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Canonical SMILES C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl

Introduction

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a synthetic amino acid derivative characterized by its unique chemical structure, which includes an amino group, a nitrophenyl group, and a butanoic acid moiety. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride typically involves a multi-step process:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and L-alanine.

  • Condensation Reaction: A condensation reaction forms an intermediate Schiff base.

  • Reduction: The Schiff base is reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

  • Hydrochloride Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt.

Biological Activity and Applications

This compound exhibits potential biological activities, including:

  • Enzyme Interaction: It acts as a probe in studying enzyme-substrate interactions, particularly with enzymes like glutathione S-transferase.

  • Neuropharmacological Effects: Research suggests it may have therapeutic potential in treating neurological disorders by interacting with the GABAergic system.

  • Antimicrobial Activity: Preliminary studies indicate antimicrobial properties against various bacterial strains.

Safety and Handling

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is classified as harmful if swallowed and causes skin irritation, as indicated by hazard statements H302 and H315, respectively . Proper handling and storage are essential to avoid exposure.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Study: Significant anxiolytic effects were observed in animal models, suggesting potential therapeutic applications for anxiety disorders.

  • Antimicrobial Evaluation: The compound demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its antimicrobial potential.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Amino-4-(phenyl)butanoic acidLacks nitro group; used in various synthesesDifferent biological activity due to absence of nitro group
2-Amino-3-(4-nitrophenyl)propanoic acidDifferent backbone structure; similar activitySimilar biological effects but with a different backbone
4-Nitro-D-β-homophenylalanineRelated structure; used in peptide synthesisUsed primarily in peptide synthesis rather than biological studies

The unique combination of functional groups in (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride enhances its biological activity compared to structurally similar compounds.

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